molecular formula C6H8N2O B13674934 5-methyl-1H-pyrrole-2-carboxamide

5-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B13674934
M. Wt: 124.14 g/mol
InChI Key: PURJIIJTKLHARZ-UHFFFAOYSA-N
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Description

5-methyl-1H-pyrrole-2-carboxamide is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1H-pyrrole-2-carboxamide can be achieved through several methods. One common approach involves the condensation of 5-methyl-1H-pyrrole-2-carboxylic acid with ammonia or an amine under appropriate conditions. For instance, the reaction of 5-methyl-1H-pyrrole-2-carboxylic acid with ammonium carbonate in a solvent like ethanol can yield the desired carboxamide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring .

Scientific Research Applications

5-methyl-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole-2-carboxamide: Lacks the methyl group at the 5-position.

    3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide: Contains additional chlorine substituents.

    5-methyl-1H-pyrrole-2-carboxylic acid: The carboxylic acid derivative of the compound.

Uniqueness

5-methyl-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 5-position can affect the compound’s electronic properties and steric interactions, making it distinct from other pyrrole derivatives .

Properties

IUPAC Name

5-methyl-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-2-3-5(8-4)6(7)9/h2-3,8H,1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURJIIJTKLHARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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